4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
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Overview
Description
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C17H16Cl3NO. This compound is known for its unique structural features, which include a tert-butyl group, a trichlorophenyl group, and a carbamothioyl linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide
- 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
- 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide
- 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
Uniqueness
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2OS/c1-18(2,3)11-6-4-10(5-7-11)16(24)23-17(25)22-15-9-13(20)12(19)8-14(15)21/h4-9H,1-3H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVZHADDZJWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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